Etintidine

Description

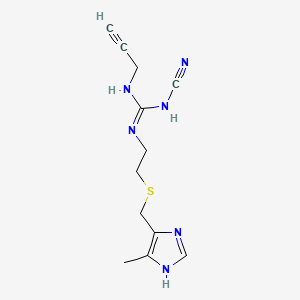

Structure

2D Structure

3D Structure

Properties

CAS No. |

69539-53-3 |

|---|---|

Molecular Formula |

C12H16N6S |

Molecular Weight |

276.36 g/mol |

IUPAC Name |

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine |

InChI |

InChI=1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16) |

InChI Key |

KEDVUOWPLAHMLZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |

Other CAS No. |

69539-53-3 |

Related CAS |

71807-56-2 (hydrochloride) |

Synonyms |

etintidine etintidine hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Analog Design for Research Purposes

Elucidation of Novel Synthetic Pathways to Etintidine

Various synthetic routes can be employed for the preparation of this compound. mpdkrc.edu.in One described pathway involves an addition-elimination reaction. mpdkrc.edu.in This reaction is carried out between propargylamine (B41283) and a substituted N-cyano-S-methylisothiourea derivative to yield this compound. mpdkrc.edu.in While this route is documented, the exploration and elucidation of novel synthetic pathways are ongoing areas in medicinal chemistry to potentially improve efficiency, yield, or access to specific intermediates.

Advanced Synthetic Methodologies and Yield Optimization for this compound Production in Research

Advanced synthetic methodologies are crucial in research settings to ensure efficient and scalable production of compounds like this compound. Optimization of reaction conditions, including temperature, pressure, solvents, and catalysts, is a key aspect of chemical synthesis to maximize yield and purity. zu.edu.pk While general principles of yield optimization in organic synthesis are well-established, specific advanced methodologies and detailed yield optimization studies specifically for this compound production in research were not detailed in the provided sources.

Stereochemical and Regiochemical Control in this compound Synthesis

Regiochemistry refers to the orientation of chemical bonding in a reaction, determining which site on a molecule is reactive, while stereochemistry concerns the spatial arrangement of atoms and the formation of stereoisomers. byjus.com Controlling regioselectivity and stereoselectivity is often critical in the synthesis of pharmaceutical compounds to ensure the desired product with specific biological activity is obtained. While the concepts of stereochemistry and regiochemistry are fundamental in organic synthesis, specific details regarding the control of these aspects during the synthesis of this compound were not available in the provided information.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. alazharpharmacy.com This involves the rational design and synthesis of analogues, which are compounds structurally similar to the parent molecule but with specific alterations. By synthesizing a series of analogues and testing their biological activity, researchers can identify key structural features responsible for the desired effects and optimize the properties of the compound. nih.gov, nih.gov, mdpi.com Examples from research on other H2-receptor antagonists and related compounds demonstrate the utility of synthesizing analogues with modified ring systems or side chains to explore their impact on receptor binding and activity. nih.gov, nih.gov, mdpi.com Although the principle of designing and synthesizing analogues for SAR studies is applicable to this compound research, specific examples detailing the synthesis and SAR findings for this compound analogues were not present in the provided sources.

Radiosynthesis of this compound and its Derivatives for Receptor Binding and Distribution Studies

Radiosynthesis involves incorporating a radioactive isotope into a molecule, allowing it to be traced in biological systems. This technique is invaluable in research for studying the binding of a compound to its target receptor and its distribution within tissues and organs. nih.gov, researchgate.net Radiolabeled compounds, such as tritiated or carbon-14 (B1195169) labeled versions, are commonly used in receptor binding assays to determine binding affinity and in distribution studies to track absorption, metabolism, and excretion. nih.gov While radiosynthesis is a standard technique for studying the pharmacological properties of drug candidates, specific details regarding the radiosynthesis of this compound or its derivatives, or studies utilizing radiolabeled this compound for receptor binding and distribution were not provided in the search results.

Molecular and Cellular Mechanisms of Action

Etintidine's Binding Kinetics and Affinity to the Histamine (B1213489) H₂ Receptor in In Vitro Systems

In vitro studies have investigated the binding kinetics and affinity of this compound for the histamine H₂ receptor, often in comparison to other known antagonists like cimetidine (B194882). Research using isolated guinea pig gastric glands has shown that this compound is a potent inhibitor of [³H]-cimetidine binding to plasma membranes. Both cimetidine and this compound demonstrated dose-dependent inhibition of [³H]-cimetidine binding. This compound exhibited an IC₅₀ value of 0.51 x 10⁻⁶ M in this assay, while cimetidine had an IC₅₀ of 1.70 x 10⁻⁶ M. nih.govnih.gov This suggests that this compound has a higher affinity for the [³H]-cimetidine binding site on the H₂ receptor compared to cimetidine.

Further assessment of receptor affinity has been conducted through the determination of pA₂ values, which reflect the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to restore the original response. In isolated spontaneously beating guinea-pig right atria, this compound demonstrated a pA₂ value of 6.6 against histamine-induced responses. nih.govcapes.gov.br This value indicates a strong affinity for the H₂ receptor in this tissue.

Table 1: In Vitro Binding and Affinity Data for this compound and Cimetidine

| Compound | Assay Type | IC₅₀ (M) | pA₂ (Guinea Pig Atrium) |

| This compound | Inhibition of [³H]-cimetidine binding (Gastric Glands) | 0.51 x 10⁻⁶ nih.govnih.gov | 6.6 nih.govcapes.gov.br |

| Cimetidine | Inhibition of [³H]-cimetidine binding (Gastric Glands) | 1.70 x 10⁻⁶ nih.govnih.gov | 6.2 nih.govcapes.gov.br |

These in vitro findings establish this compound as a potent compound with a notable affinity for the histamine H₂ receptor.

Allosteric Modulation and Conformational Dynamics of the H₂ Receptor Upon this compound Interaction

While specific detailed studies on the allosteric modulation and conformational dynamics of the H₂ receptor upon this compound interaction are not extensively described in the provided search results, the general understanding of H₂ receptor pharmacology and the comparative data with other antagonists offer some insights. The H₂ receptor, like other G protein-coupled receptors (GPCRs), exists in various conformational states, and ligands can stabilize distinct conformations. researchgate.netfrontiersin.orgconicet.gov.ar

Studies comparing imidazole-derived H₂ receptor antagonists (such as cimetidine and this compound) with non-imidazole antagonists (like famotidine (B1672045) and ranitidine) suggest that these different structural classes may interact with distinct sites on the H₂ receptor or induce different receptor conformations. nih.govjst.go.jpamanote.comresearchgate.net The observation that cimetidine and this compound are potent inhibitors of [³H]-cimetidine binding, while famotidine and ranitidine (B14927) are not, supports the idea of potentially different binding interactions or sites between these groups. nih.govjst.go.jpamanote.com

The concept of ligand-induced conformational changes is crucial for understanding receptor activation and inhibition. Antagonists are generally thought to stabilize an inactive conformation of the receptor. conicet.gov.ar Although direct evidence for this compound's specific impact on H₂ receptor conformational dynamics is limited in the provided context, its classification as a competitive antagonist implies it binds to the receptor in a manner that prevents histamine from inducing the active conformation necessary for signaling.

Intracellular Signaling Pathways Modulated by this compound at the Molecular Level (e.g., cAMP inhibition)

The primary intracellular signaling pathway modulated by histamine H₂ receptor activation in parietal cells is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgpatsnap.com This increase in cAMP is a key step in the cascade that ultimately results in the activation of the proton pump (H⁺/K⁺-ATPase) and gastric acid secretion. patsnap.com

This compound, as a histamine H₂ receptor antagonist, inhibits this pathway. Studies in isolated guinea pig gastric glands have demonstrated that this compound competitively inhibits histamine-stimulated cellular cAMP production. nih.govnih.govjst.go.jpamanote.com This inhibition is dose-dependent, and the potency of this compound in this regard has been quantified by its pA₂ value. The pA₂ value for this compound against histamine-stimulated cAMP production was reported as 6.82, compared to 6.41 for cimetidine in the same system. nih.govnih.govjst.go.jpamanote.com This indicates that this compound is more potent than cimetidine in inhibiting this specific downstream effect of H₂ receptor activation.

Table 2: Inhibition of Histamine-Stimulated cAMP Production by this compound and Cimetidine

| Compound | Effect on Histamine-Stimulated cAMP Production | pA₂ |

| This compound | Competitive inhibition nih.govnih.govjst.go.jpamanote.com | 6.82 nih.govnih.govjst.go.jpamanote.com |

| Cimetidine | Competitive inhibition nih.govnih.govjst.go.jpamanote.com | 6.41 nih.govnih.govjst.go.jpamanote.com |

By blocking the H₂ receptor, this compound prevents histamine from activating adenylyl cyclase, thereby reducing cAMP levels and consequently inhibiting the proton pump and gastric acid secretion. patsnap.com

Comparative Molecular Pharmacology of this compound with Other H₂ Receptor Antagonists

This compound's molecular pharmacology has been compared with that of other prominent H₂ receptor antagonists, including cimetidine, ranitidine, and famotidine. These comparisons highlight its relative potency and specificity.

In terms of H₂ receptor affinity, this compound has been shown to be more potent than cimetidine in various in vitro models, including the inhibition of [³H]-cimetidine binding and the inhibition of histamine-stimulated cAMP production. nih.govnih.govjst.go.jpamanote.com Its pA₂ value in guinea pig atrium (6.6) is higher than that of cimetidine (6.2) but lower than those of ranitidine (6.7) and tiotidine (B1662263) (7.3). nih.govcapes.gov.br Famotidine is generally considered the most potent among the marketed H₂ receptor antagonists. nih.govnih.gov

Beyond the H₂ receptor, this compound has demonstrated a high degree of specificity. Studies evaluating its affinity for other receptors, such as histamine H₁ receptors, cholinergic receptors, and beta-adrenergic receptors, have shown significantly lower affinities (pA₂ values of 4.2, 4.4, and 3.8, respectively) compared to its affinity for the H₂ receptor. nih.govcapes.gov.br While other H₂ antagonists also exhibit low affinities for these receptors, this compound showed a slightly greater affinity for cholinergic receptors relative to the other compounds studied in one comparison. nih.gov

Comparative studies on gastric antisecretory activity in conscious Heidenhain pouch dogs showed the order of potency as cimetidine < this compound < ranitidine < tiotidine. nih.gov The ED₅₀ values for the inhibition of near maximal histamine-stimulated gastric acid secretion were 7.1 µmol/kg for cimetidine and 5.4 µmol/kg for this compound. nih.gov

This compound, like cimetidine, is an imidazole-derived H₂ receptor antagonist, while ranitidine and famotidine represent different structural classes (furan and guanidinothiazole, respectively). nih.gov This structural difference may contribute to variations in their interaction with the H₂ receptor and other biological targets. For instance, this compound and cimetidine were found to be potent inhibitors of [³H]-cimetidine binding, whereas ranitidine and famotidine were not, suggesting potential differences in binding sites or modes of interaction. nih.govjst.go.jpamanote.com

Furthermore, comparisons have been made regarding interactions with cytochrome P-450 enzymes, although this falls outside the strict scope of molecular and cellular mechanisms at the H₂ receptor. However, it is noted that this compound interacted with rat liver microsomal cytochrome P-450, and its affinity was reported to be about 5 times higher than that of cimetidine. nih.govmefst.hr

Table 3: Comparative Potency of this compound and Other H₂ Receptor Antagonists

| Compound | pA₂ (Guinea Pig Atrium) nih.govcapes.gov.br | ED₅₀ (µmol/kg) (Heidenhain pouch dogs) nih.gov |

| This compound | 6.6 | 5.4 |

| Cimetidine | 6.2 | 7.1 |

| Ranitidine | 6.7 | 0.74 |

| Tiotidine | 7.3 | 0.69 |

Identification of Key Amino Acid Residues Involved in this compound-H₂ Receptor Binding

Specific studies detailing the key amino acid residues involved directly in the binding of this compound to the histamine H₂ receptor were not identified in the provided search results. Research on the H₂ receptor has identified certain residues important for histamine binding and receptor function, such as Asp98, Asp186, and Thr190. researchgate.net Additionally, studies on other H₂ antagonists like cimetidine and ranitidine have investigated the role of residues like phenylalanine 243 in transmembrane helix VI, which is highly conserved among GPCRs. conicet.gov.arnih.gov

However, the precise interactions between this compound and specific amino acid residues within the H₂ receptor binding site have not been explicitly described in the retrieved literature. Further structural and mutagenesis studies would be required to elucidate the detailed molecular interactions governing this compound's binding to the H₂ receptor.

Structure Activity Relationship Sar and Computational Studies

Delineation of Pharmacophoric Requirements for H₂ Receptor Antagonism by Etintidine

The pharmacophore for H₂ receptor antagonism by this compound, like other imidazole-derived H₂ antagonists such as cimetidine (B194882), is believed to involve specific structural features that interact with key sites on the receptor. The imidazole (B134444) ring is considered important for receptor interaction. ramauniversity.ac.in The side chain connecting the imidazole ring to the polar group also plays a critical role. While specific detailed pharmacophoric models for this compound were not extensively found in the search results, general principles for H₂ antagonists apply. These typically involve a basic center (often an imidazole or a similar heterocycle), a flexible linker, and a polar, hydrogen-bonding group.

Impact of Structural Modifications on this compound's Receptor Affinity and Functional Efficacy

Structural modifications to the this compound scaffold can significantly impact its affinity for the H₂ receptor and its functional efficacy as an antagonist. Comparing this compound to cimetidine, which differs in its side-chain structure, studies have shown that this compound exhibits a higher affinity for cytochrome P450 enzymes, although their inhibitory effects on benzphetamine N-demethylation were comparable. mefst.hr this compound has demonstrated greater H₂ receptor affinity and more potent gastric antisecretory activity compared to cimetidine in laboratory experiments. ebm-journal.org The order of potency as histamine (B1213489) H₂-receptor and gastric antisecretory antagonists among several compounds was cimetidine < this compound < ranitidine (B14927) < tiotidine (B1662263). nih.gov

Conformational Analysis of this compound and its Derivatives Relevant to Receptor Interaction

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

Drug design strategies can be broadly categorized into ligand-based (LBDD) and structure-based (SBDD approaches. nih.gov, isef.net LBDD relies on the knowledge of molecules that bind to a target to infer the structural requirements for activity, often using SAR and pharmacophore modeling. nih.gov, gardp.org SBDD, on the other hand, utilizes the three-dimensional structure of the target protein to design molecules that can bind effectively to its active site. nih.gov, isef.net Both approaches, or a combination thereof, can be applied to this compound scaffolds to design novel H₂ receptor antagonists with improved properties. isef.net, mdpi.com The development of H₂ antagonists, starting with cimetidine, utilized QSAR, a ligand-based approach, to develop more potent agents like ranitidine. wikipedia.org

Application of Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling encompass the development and application of computational methods to study molecular structure and properties. kallipos.gr, amazon.com These techniques are increasingly used in drug discovery to understand molecular recognition and design improved ligands. nih.gov, tarosdiscovery.com In the context of this compound and H₂ receptor antagonists, computational methods provide valuable insights into binding interactions and structure-activity relationships. researchgate.net, dntb.gov.ua, researchgate.net, ebm-journal.org, nih.gov, nih.gov

Molecular Docking and Dynamics Simulations of this compound-H₂ Receptor Complexes

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. nih.gov, umi.ac.id Molecular dynamics simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, providing information about stability and conformational changes upon binding. innovareacademics.in, nih.gov While specific studies detailing the molecular docking and dynamics simulations of this compound with the H₂ receptor were not prominently featured in the search results, these techniques have been applied to other H₂ receptor antagonists like ranitidine, cimetidine, and famotidine (B1672045) to analyze their interactions with the receptor and understand the molecular basis of their activity. researchgate.net, innovareacademics.in, scienceopen.com, nih.gov These studies often involve building homology models of the H₂ receptor and simulating the complex in a membrane environment. innovareacademics.in, scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.net, googleapis.com This approach can be used to predict the activity of new compounds based on their structures and to identify the key structural features that contribute to activity. nih.gov QSAR studies have been applied to H₂ receptor antagonists, including mifentidine (B1676585) and related compounds. dntb.gov.ua The use of QSAR was instrumental in the development of H₂ antagonists following cimetidine, leading to the discovery of more potent drugs. wikipedia.org While direct QSAR studies specifically focused on a series of this compound derivatives were not extensively detailed in the search results, the principles of QSAR are applicable to understanding and optimizing the activity of this compound-like compounds. researchgate.net, nih.gov, researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135413503 nih.gov |

Data tables:

Theoretical Prediction of this compound's Interactions with Biological Macromolecules

Theoretical approaches, including computational studies and molecular docking, play a significant role in predicting how this compound might interact with various biological targets. mdpi.combiorxiv.orgnih.govnih.govnih.goveuropeanreview.org These methods aim to elucidate the binding characteristics and affinities that govern the compound's behavior within a biological system. biorxiv.orgnih.govnih.gov

Research indicates that this compound principally binds to alpha-1-acid glycoprotein (B1211001) (AGP) among human serum proteins. researchgate.net This is in contrast to other antihistamines that may primarily bind to human serum albumin (HSA) or lipoproteins/globulins. researchgate.net The interaction of antihistamines with HSA is influenced by factors such as hydrophobicity and polar surface area, while steric parameters and hydrogen bonding appear to be related to binding with AGP. researchgate.net

Computational studies, such as molecular docking, can provide insights into the preferred orientation and binding energy of a molecule within a target site. mdpi.comnih.goveuropeanreview.org While specific detailed data tables from theoretical predictions of this compound's interactions with its primary biological target (histamine H2 receptors) were not extensively detailed in the search results, the principles of these computational techniques are widely applied in drug discovery to predict binding affinities and understand interaction mechanisms. biorxiv.orgnih.govnih.govnih.goveuropeanreview.orgnih.goveco-vector.com These methods often utilize the 3D structures of protein-ligand complexes or 2D/1D representations of compounds and protein sequences to predict binding strength. biorxiv.orgnih.gov

Preclinical Pharmacological Characterization in Vitro and Non Human in Vivo Models

Receptor Selectivity Profiling of Etintidine Against Other Histamine (B1213489) Receptor Subtypes and Non-Histamine Receptors

This compound has demonstrated a high degree of specificity for the histamine H2-receptor in preclinical evaluations. Studies measuring its binding affinity for various receptors revealed low affinities for histamine H1, cholinergic, and beta-adrenergic receptors. Further pharmacological and biochemical studies indicated that this compound exhibits minimal competition with appropriate ligands for alpha-1, alpha-2, cholinergic, and neuroleptic receptors in vitro. While this compound shows a high selectivity for the H2-receptor, it was noted to have a somewhat greater affinity for cholinergic receptors compared to other H2-receptor antagonists studied in parallel.

| Receptor Subtype | Affinity Value (pA2) |

|---|---|

| Histamine H2 | 6.6 |

| Histamine H1 | 4.2 |

| Cholinergic | 4.4 |

| Beta-Adrenergic | 3.8 |

Functional Antagonism of Histamine-Stimulated Responses in Isolated Tissue Preparations

In vitro studies have confirmed that this compound acts as a competitive antagonist of histamine H2-receptors. In the isolated, spontaneously beating guinea-pig right atrium, this compound demonstrated a pA2 value of 6.6. Another study found it to be a potent competitive antagonist in the isolated guinea pig atrium with a pA2 of 7.18. Its antagonistic activity was also evaluated in isolated rabbit parietal cells, where it exhibited a pA2 value of 6.51. These findings establish its direct functional opposition to histamine-mediated responses in isolated, receptor-bearing tissues.

Investigation of Gastric Acid Secretion Inhibition in Preclinical Animal Models (e.g., rat, dog)

This compound has been shown to be an effective inhibitor of gastric acid secretion in multiple preclinical animal models. In conscious gastric fistula rats, this compound antagonized basal gastric acid secretion. In the 4-hour pylorus-ligated rat model, it was found to be a potent inhibitor of total acid output, with an ED50 of 22 mg/kg via intraduodenal administration.

Extensive studies in dogs also confirmed its antisecretory effects. This compound was effective against gastric acid secretion stimulated by a variety of secretagogues, including histamine, pentagastrin, carbachol, and 2-deoxy-D-glucose in conscious gastric fistula and Heidenhain pouch dogs. It was also shown to inhibit meal-stimulated gastric acid secretion in these models. Furthermore, this compound demonstrated inhibition of betazole-stimulated total acid output in the chronic gastric fistula dog model.

Comparative Efficacy and Potency of this compound in Preclinical Disease Models

Comparative studies have positioned this compound's potency relative to other H2-receptor antagonists. In the isolated guinea pig atrium, this compound was found to be 4.6 times more potent than cimetidine (B194882). In isolated rabbit parietal cells, it was 2.2 times more potent than cimetidine.

In vivo, when administered orally to conscious Heidenhain pouch dogs to inhibit near-maximal gastric acid secretion stimulated by histamine, the order of potency was determined to be cimetidine < this compound < ranitidine (B14927) < tiotidine (B1662263). In a chronic gastric fistula dog model with betazole-stimulated secretion, this compound was found to be 2.0 times more potent than cimetidine. The onset and duration of the gastric antisecretory activities of the four compared compounds were similar.

| Compound | ED50 (μmol/kg, oral) |

|---|---|

| Cimetidine | 7.1 |

| This compound | 5.4 |

| Ranitidine | 0.74 |

| Tiotidine | 0.69 |

Preclinical Pharmacokinetic and Biotransformation Studies in Non-Human Species

The metabolic fate of this compound has been characterized in both rat and dog models. Following either oral or intravenous administration of radiolabeled this compound hydrochloride to rats, approximately 63-72% of the dose was eliminated in the urine and 15-28% in the feces over a three-day period. In dogs, a five-day collection period showed that 52-70% of the administered dose was excreted in urine and 14-18% in feces. These results indicate significant absorption from the gastrointestinal tract in these species.

In both rats and dogs, the primary metabolic pathway involves sulfoxidation. In the urine of both species, the majority (generally greater than 70%) of the radioactivity was associated with the unchanged parent drug and its sulfoxide (B87167) metabolite. A notable sex-related difference in metabolism was observed in rats following oral administration; males excreted nearly twice the amount of the sulfoxide metabolite relative to females. This sex-specific difference was not significant in dogs, nor was it observed in either species following intravenous drug administration.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in this compound Metabolism (Preclinical)

In preclinical studies involving rats and dogs, the biotransformation of this compound primarily involves oxidation. The major metabolic pathway identified in these non-human models is sulfoxidation, leading to the formation of this compound sulfoxide. This metabolite, along with the unchanged parent drug, constitutes the bulk of the radioactivity recovered in the urine of both species, generally accounting for over 70% of the excreted dose.

The metabolic fate of this compound was investigated following either oral or intravenous administration of [14C]-labeled this compound hydrochloride. In both rats and dogs, the resulting radioactive compounds eliminated in the urine were predominantly the parent drug and its sulfoxide metabolite. This indicates a significant role for oxidative metabolic pathways in the preclinical disposition of this compound. While the specific cytochrome P450 (CYP) isozymes responsible for the sulfoxidation of this compound are not explicitly detailed in the available literature, this type of oxidation is a common reaction catalyzed by the CYP enzyme superfamily.

Table 1: Primary Metabolite of this compound in Preclinical Species

| Species | Primary Metabolic Pathway | Major Metabolite |

|---|---|---|

| Rat | Sulfoxidation | This compound Sulfoxide |

Species-Specific Differences in this compound Metabolism (Non-Human)

Significant species- and sex-specific differences have been observed in the preclinical metabolism of this compound, particularly between rats and dogs.

In rats, a notable sex-related difference in metabolism was documented following oral administration. Male rats were found to excrete almost twice the amount of the sulfoxide metabolite compared to female rats. This suggests a sex-dependent difference in the activity or expression of the enzymes responsible for this compound sulfoxidation in this species. Interestingly, this sex-related difference was not observed following intravenous administration in rats, nor was it apparent in dogs after oral administration at comparable doses.

While sulfoxidation is the primary metabolic route in both rats and dogs, the quantitative excretion patterns show some variation. Following administration of [14C]this compound HCl, rats eliminated 63-72% of the dose in urine and 15-28% in feces over a three-day period. In dogs, over a five-day period, 52-70% of the dose was excreted in the urine and 14-18% in the feces. Although both species primarily excrete the drug and its sulfoxide metabolite via the urine, the proportions and the sex-specific differences in rats highlight the variability in drug metabolism that can occur between different preclinical models.

It is also noteworthy that the primary metabolic pathway in these preclinical species differs from that observed in humans, where the major urinary metabolite is an N'-glucuronide conjugate, indicating that sulfoxidation is not the principal route of metabolism in humans as it is in rats and dogs.

Table 2: Species-Specific Metabolic Differences of this compound (Non-Human)

| Feature | Rat | Dog |

|---|---|---|

| Primary Metabolite | This compound Sulfoxide | This compound Sulfoxide |

| Sex-Related Differences | Yes (males excrete ~2x more sulfoxide than females after oral dosing) | Not Observed |

| Excretion Route (Urine % of dose) | 63-72% (over 3 days) | 52-70% (over 5 days) |

| Excretion Route (Feces % of dose) | 15-28% (over 3 days) | 14-18% (over 5 days) |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| This compound sulfoxide |

Advanced Analytical Methodologies in Etintidine Research

Development and Validation of Chromatographic Methods (e.g., HPLC, HPTLC) for Etintidine and Metabolite Analysis in Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a significant role in the analysis of this compound and its metabolites in various research matrices. These methods are essential for separating the target analytes from complex biological samples and other co-eluting substances.

A high-performance liquid chromatographic microassay employing a liquid-solid extraction technique has been developed for the determination of this compound in plasma. nih.gov This method utilized a semiautomatic sample preparation system where plasma samples and an internal standard (cimetidine) were applied onto octyl-bonded silica (B1680970) extraction columns. nih.gov The extracted components were then eluted online with a mobile phase consisting of acetonitrile, methanol, and 0.1% ammonium (B1175870) hydroxide (B78521) (85:10:5, by volume) onto a silica analytical column. nih.gov Detection was performed by UV absorption at 229 nm. nih.gov This chromatographic condition effectively separates this compound from some of its metabolites and other endogenous components present in plasma. nih.gov The reported detection limit for this compound using this method was between 0.02 and 0.05 microgram/ml when using a 0.2 ml plasma sample. nih.gov This method has demonstrated suitability for pharmacokinetic and bioavailability studies of this compound in both humans and animals and can also be applied for the quantitative determination of cimetidine (B194882) and certain this compound metabolites. nih.gov

While specific detailed examples of HPTLC methods for this compound were not found in the provided results, High-Performance Thin-Layer Chromatography (HPTLC) is a valuable chromatographic technique used in various analytical applications, including the analysis of medicinal compounds and their metabolites. ijpjournal.comresearchgate.net HPTLC offers advantages such as simultaneous analysis of multiple samples and the ability to use different detection methods. Method development and validation for HPTLC, similar to HPLC, involve optimizing parameters such as the stationary phase, mobile phase composition, sample application, and detection wavelength to achieve adequate separation and sensitivity for the target analytes in relevant matrices. ijpjournal.comresearchgate.net

Hydrophilic interaction liquid chromatography (HILIC) is another chromatographic technique that has gained attention for the separation of polar compounds, which could be relevant for this compound or its polar metabolites. nih.gov HILIC avoids some drawbacks of reversed-phase liquid chromatography for polar analytes and retention is influenced by hydrophilic interaction, ion exchange, and reversed-phase retention mechanisms. nih.gov

The development and validation of these chromatographic methods are crucial in preclinical research to ensure the accuracy, precision, selectivity, and sensitivity required for reliable analysis of this compound and its metabolites in biological samples. dokumen.pubnih.gov Validation typically follows international guidelines and includes assessing parameters such as linearity, accuracy, precision, selectivity, limits of detection (LOD) and quantification (LOQ), matrix effect, recovery, and stability. dokumen.pubjfda-online.com

Application of Mass Spectrometry (MS) Techniques for this compound Structure Elucidation and Metabolite Identification in Preclinical Studies

Mass spectrometry (MS) techniques are indispensable tools in this compound research, particularly for the identification and structural elucidation of metabolites formed during preclinical studies. MS provides detailed information about the mass-to-charge ratio of molecules and their fragments, aiding in the determination of elemental composition and structural features.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful approach for metabolite identification and structural elucidation. pharmaron.comnih.govcriver.comijpras.com This combination allows for the separation of complex mixtures followed by sensitive and selective detection and characterization of individual components. Accurate mass measurements provided by HRMS are crucial for determining the elemental composition of the parent drug and its metabolites. nih.govijpras.comnuvisan.com

Techniques such as multi-stage mass spectrometry (MSn) are employed to obtain detailed fragmentation patterns of metabolites. nih.govijpras.comnuvisan.com By fragmenting the parent ion and subsequent product ions, researchers can deduce the structural arrangement of the metabolite and pinpoint the sites of metabolic transformation. nih.govijpras.com Data acquisition methods that generate pseudo MS/MS data or true MS/MS data are utilized to facilitate metabolite identification. nih.govijpras.com

The application of MS in preclinical studies involves comparing the mass spectral data of samples containing metabolites to that of the parent this compound. Metabolites are often detected as compounds with mass shifts corresponding to common metabolic reactions such as oxidation, reduction, hydrolysis, or conjugation. nih.gov The fragmentation patterns of these potential metabolites are then analyzed and compared to predicted fragmentation pathways or reference standards, if available, to confirm their structures. nih.govcriver.com

MS techniques are also used for comparative analysis of metabolic profiles across different species or in vitro systems (e.g., liver microsomes, hepatocytes) to identify potential unique or disproportionate human metabolites. pharmaron.comnuvisan.com This information is critical for assessing the relevance of animal models for predicting human metabolism. nuvisan.com

While specific mass spectral data or detailed fragmentation pathways for this compound metabolites were not provided in the search results, the general principles and applications of LC-MS and HRMS for metabolite identification and structure elucidation in drug discovery and development are well-established and directly applicable to this compound research. pharmaron.comnih.govcriver.comijpras.com For example, ESI+/MS has been used to clarify the chemical structure of a nitroso derivative of nizatidine, a related compound. nih.gov

Advanced Spectroscopic Techniques for Elucidating this compound's Molecular Structure and Conformation in Research Settings

Spectroscopic techniques provide valuable insights into the molecular structure, functional groups, and conformation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that can be interpreted to understand its structural properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of organic molecules like this compound. nih.goviiserpune.ac.in By analyzing the chemical shifts, splitting patterns, and coupling constants of signals in 1H NMR and 13C NMR spectra, researchers can determine the arrangement of atoms and the connectivity within the molecule. nih.govresearchgate.netcdnsciencepub.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further information on correlations between nuclei, aiding in the complete assignment of signals and confirmation of the structure.

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule. ijpjournal.comnih.gov Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic bands in the IR spectrum. Analysis of these bands can help confirm the presence of key functional groups within this compound's structure. Attenuated Total Reflectance (ATR-FTIR) is a commonly used IR technique that allows for direct analysis of solid or liquid samples. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for studying molecules that absorb light in the UV-Vis region, typically those containing chromophores. nih.govresearchgate.net The UV-Vis spectrum of this compound can provide information about its electronic transitions and can be used for quantitative analysis if the compound has a suitable chromophore. For instance, UV absorption at 229 nm is used for the detection of this compound in HPLC analysis. nih.gov

Spectroscopic studies have been applied to related compounds like ranitidine (B14927) to understand their structure and the influence of factors such as temperature and pH. researchgate.netgoogle.com These studies have revealed information about tautomeric forms and rotational barriers within the molecule. researchgate.net While specific detailed spectroscopic data for this compound's molecular structure and conformation were not extensively provided, the application of NMR, IR, and UV-Vis spectroscopy would follow similar principles to those used for other drug compounds, providing crucial data for confirming its synthesized structure and investigating its behavior in different environments. nih.goviiserpune.ac.inresearchgate.net

Bioanalytical Method Development for Quantitative Analysis of this compound in Preclinical Biological Samples

Quantitative analysis of this compound in biological samples is a critical aspect of preclinical research, particularly for pharmacokinetic and bioavailability studies. Bioanalytical methods are developed and validated to accurately measure the concentration of the drug in matrices such as plasma, serum, or urine. dokumen.pubnih.govfrontiersin.orgfrontiersin.orgcstti.com

The development of bioanalytical methods for this compound involves several key steps, including sample collection and processing, selection of an appropriate analytical technique, method optimization, and validation. dokumen.pubnih.govcstti.com Biological matrices are complex, containing numerous endogenous compounds that can interfere with the analysis. Therefore, sample preparation techniques are employed to isolate and concentrate this compound and its metabolites while removing interfering substances. Liquid-solid extraction has been successfully applied for the determination of this compound in plasma. nih.gov Other techniques like liquid-liquid extraction or protein precipitation might also be applicable depending on the matrix and the properties of the analytes.

HPLC with UV detection has been established as a suitable method for the quantitative determination of this compound in plasma. nih.gov The method's sensitivity, with a detection limit of 0.02-0.05 microgram/ml using a small plasma volume (0.2 ml), makes it suitable for preclinical pharmacokinetic studies. nih.gov The use of an internal standard, such as cimetidine in the reported HPLC method, is common practice in bioanalysis to compensate for potential variations during sample preparation and analysis. nih.govdokumen.pub

Method validation is a crucial step to ensure the reliability of the quantitative data. dokumen.pubnih.govcstti.com Validation parameters typically assessed include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. dokumen.pubnih.govjfda-online.com Regulatory guidelines from bodies such as the FDA and EMA provide specific recommendations for bioanalytical method validation. nih.gov

Bioanalytical methods for this compound need to be adaptable to different biological matrices and potentially accommodate the presence of co-administered drugs or metabolites that could interfere with the analysis. dokumen.pub The goal is to develop robust and reliable methods that can provide accurate and high-quality data to support preclinical drug development studies. dokumen.pub

Interactive Data Table:

| Analytical Technique | Application in this compound Research (Examples/Principles) | Key Findings/Information from Snippets | Relevant Snippets |

| HPLC | Quantitative analysis of this compound and metabolites in plasma; Pharmacokinetic/bioavailability studies. | Method using liquid-solid extraction, UV detection at 229 nm, separation from metabolites and endogenous components, detection limit 0.02-0.05 µg/ml in 0.2 ml plasma. Suitable for human and animal studies. | nih.gov |

| HPTLC | Potential for analysis of this compound and metabolites in various matrices. | General principles of HPTLC method development and validation for compound quantification. | ijpjournal.comresearchgate.net |

| HILIC | Potential for separation of polar this compound metabolites. | Technique for resolving polar compounds, avoiding RPLC drawbacks. | nih.gov |

| Mass Spectrometry (LC-MS, HRMS, MSn) | Metabolite identification and structural elucidation in preclinical studies; Comparative metabolic profiling. | Key role in metabolite ID; HRMS for accurate mass and elemental composition; MSn for fragmentation pathways; Used with LC for separation; Applicable to complex biological samples. | pharmaron.comnih.govcriver.comijpras.comnuvisan.com |

| NMR Spectroscopy | Elucidating detailed molecular structure and conformation. | Used for structural characterization of organic molecules; Provides information on atomic arrangement and connectivity. | nih.goviiserpune.ac.inresearchgate.netcdnsciencepub.com |

| IR Spectroscopy | Identifying functional groups. | Provides characteristic absorption bands for functional groups. ATR-FTIR is a common technique. | ijpjournal.comnih.gov |

| UV-Vis Spectroscopy | Studying electronic transitions; Quantitative analysis. | Used for compounds with chromophores; UV detection at 229 nm used for this compound in HPLC. | nih.govnih.govresearchgate.net |

| Bioanalytical Methods (General) | Quantitative determination of this compound in biological samples (plasma, serum, urine) for PK/bioavailability studies. | Involves sample prep, analytical technique selection, optimization, and validation; Need for accuracy, precision, selectivity, sensitivity; Validation according to guidelines; Use of internal standards; Adaptability to different matrices. | dokumen.pubnih.govfrontiersin.orgfrontiersin.orgcstti.comtsijournals.com |

Future Directions and Emerging Research Themes for Etintidine

Etintidine as a Chemical Probe for Fundamental H₂ Receptor Biology Studies

The utility of this compound can be extended from a therapeutic agent to a chemical probe for dissecting the nuanced biology of the H₂ receptor. As a selective antagonist, this compound can be instrumental in elucidating the complexities of H₂ receptor signaling and function.

Investigating Receptor Conformation and Dynamics: The binding of this compound can be used to stabilize specific conformational states of the H₂ receptor, facilitating structural biology studies, such as X-ray crystallography or cryo-electron microscopy. This could provide unprecedented insights into the molecular interactions between the antagonist and the receptor, informing the design of future ligands with tailored properties.

Exploring Biased Signaling: The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is a frontier in G-protein coupled receptor (GPCR) research. While this compound is classified as an antagonist, studies could explore if it exhibits biased inverse agonism, selectively inhibiting some basal receptor activities more than others. For instance, some H₂ receptor ligands have been shown to influence ERK phosphorylation independently of their effect on cAMP levels, suggesting a biased signaling mechanism. Investigating whether this compound can modulate such non-canonical pathways could reveal new facets of H₂ receptor signaling.

Understanding Receptor Trafficking: GPCRs are not static on the cell surface; they undergo dynamic processes of internalization and recycling, which can influence the duration and nature of their signaling. this compound can be used as a tool to study the trafficking of the H₂ receptor. By fluorescently labeling this compound or using it in conjunction with antibodies against the receptor, researchers can visualize the internalization and subcellular localization of the receptor in response to antagonist binding. This could clarify how antagonism affects receptor desensitization and resensitization.

Exploration of this compound-Inspired Scaffolds for Novel Pharmacological Applications

The chemical scaffold of this compound, centered on an imidazole (B134444) ring, presents a promising starting point for the design of novel therapeutic agents targeting other receptors. This approach, known as scaffold hopping or drug repurposing, is a cornerstone of modern medicinal chemistry.

Fragment-Based Drug Discovery: The distinct chemical moieties of this compound can be utilized in fragment-based drug discovery campaigns. By screening these fragments against a wide array of biological targets, novel interactions may be identified. For example, the imidazole core is a common feature in many biologically active molecules and could be elaborated upon to generate libraries of new compounds.

Development of Multi-Target Ligands: There is a growing interest in developing single molecules that can modulate multiple targets, which can be particularly beneficial for complex multifactorial diseases. The this compound scaffold could be modified to incorporate pharmacophores for other receptors, creating multi-target-directed ligands. For instance, analogs of ranitidine (B14927), another H₂ antagonist, have been explored for their potential in treating Alzheimer's disease by targeting both acetylcholinesterase and amyloid-β aggregation. A similar strategy could be envisioned for this compound-based compounds.

Integration of Systems Biology and Omics Approaches in this compound Research

Systems biology and omics technologies offer a holistic view of the biological effects of a drug, moving beyond a single target to a network-level understanding. Applying these approaches to this compound research could uncover novel mechanisms and biomarkers.

Pharmacogenomics: The response to H₂ receptor antagonists can vary among individuals, partly due to genetic polymorphisms in drug-metabolizing enzymes and transporters. A pharmacogenomic study of this compound could identify genetic markers that predict patient response, paving the way for personalized medicine approaches.

Metabolomics: The metabolic fingerprint of a cell or organism can be significantly altered by drug treatment. Untargeted metabolomic profiling of cells or biofluids following this compound administration could reveal unexpected changes in metabolic pathways. For example, studies involving the H₂ antagonist famotidine (B1672045) have been cataloged in metabolomics databases, indicating the feasibility of such approaches. This could highlight novel off-target effects or provide insights into the systemic effects of H₂ receptor blockade.

Proteomics and Transcriptomics: These approaches can provide a comprehensive overview of the changes in protein and gene expression induced by this compound. This could help to identify novel signaling pathways modulated by the drug and to understand the long-term consequences of H₂ receptor antagonism on cellular function.

Unexplored Preclinical Pharmacological Dimensions and Potential Mechanisms of Action

While the primary mechanism of this compound is well-established, there may be unexplored pharmacological effects that could lead to its repurposing for new therapeutic indications.

Off-Target Screening: A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels could identify previously unknown molecular targets. Given its imidazole structure, it is plausible that this compound could interact with other targets that recognize this moiety.

Immunomodulatory Effects: Histamine (B1213489) plays a complex role in the immune system, and H₂ receptors are present on various immune cells. While high doses of this compound have been shown to have minimal effects on the immunological system, more subtle immunomodulatory properties at therapeutic concentrations could be investigated. For instance, cimetidine (B194882) has been reported to have immune-enhancing properties.

Central Nervous System Effects: While this compound has minimal effects on the central nervous system at standard doses, the role of histamine as a neurotransmitter suggests that centrally-acting H₂ receptor antagonists could have applications in neurological and psychiatric disorders. Exploring the potential for this compound to cross the blood-brain barrier and modulate neuronal H₂ receptors could be a valuable area of research.

Conceptual Frameworks for Advancing Knowledge on H₂ Receptor Antagonists Through this compound Studies

This compound can serve as a model compound to advance our fundamental understanding of H₂ receptor antagonists and to develop new therapeutic strategies.

Comparative Pharmacology: A detailed comparison of the molecular pharmacology of this compound with other H₂ antagonists possessing different chemical scaffolds (e.g., furan (B31954) in ranitidine, thiazole (B1198619) in famotidine) could provide a clearer understanding of the structure-activity relationships and the molecular determinants of potency and selectivity.

Combination Therapies: The co-administration of H₁ and H₂ receptor antagonists has shown synergistic effects in various allergic and inflammatory conditions. this compound could be used in preclinical models to explore novel combination therapies, potentially expanding its therapeutic utility beyond gastrointestinal disorders.

Development of Novel Formulations: Future research could focus on developing novel drug delivery systems for this compound to enhance its pharmacokinetic profile, such as sustained-release formulations.

Data Tables

Table 1: Comparative Potency of H₂ Receptor Antagonists

| Compound | pA₂ (guinea pig atrium) | ED₅₀ (dog, mg/kg, i.g.) |

| This compound | 7.18 | 1.8 |

| Cimetidine | - | - |

| Ranitidine | 6.7 | - |

| Tiotidine (B1662263) | 7.3 | - |

Data sourced from published preclinical studies. pA₂ is a measure of antagonist potency; a higher value indicates greater potency. ED₅₀ is the dose required to produce 50% of the maximal effect.

Table 2: Receptor Binding Profile of this compound

| Receptor | pA₂ |

| Histamine H₂ | 6.6 |

| Histamine H₁ | 4.2 |

| Cholinergic | 4.4 |

| Beta-adrenergic | 3.8 |

Data indicates high specificity of this compound for the H₂ receptor, with significantly lower affinity for other tested receptors.

Q & A

Q. What is the pharmacological mechanism of Etintidine compared to other H₂ receptor antagonists, and how does this inform experimental design for in vitro studies?

Methodological Answer :

this compound, a histamine H₂ receptor antagonist, competitively inhibits histamine binding to gastric parietal cell receptors, reducing acid secretion . To compare its efficacy with other H₂ blockers (e.g., Famotidine, Ranitidine), researchers should:

- Design dose-response experiments using isolated parietal cells or gastric tissue models to measure acid inhibition at varying concentrations.

- Control variables : Standardize pH conditions, temperature, and histamine concentrations to isolate receptor-specific effects .

- Use radioligand binding assays to quantify receptor affinity (Kd values) and compare selectivity profiles .

- Validate results via Western blotting or immunofluorescence to confirm receptor expression levels across test models .

Advanced Research Question

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical and early-phase clinical trials?

Methodological Answer :

Contradictions often arise from variability in study design or population heterogeneity. To address this:

- Conduct meta-analyses of existing preclinical and clinical data, applying inclusion/exclusion criteria to control for confounding factors (e.g., dosage regimens, species differences in metabolism) .

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific metabolic pathways or bioavailability differences .

- Replicate key studies using standardized protocols (e.g., identical animal strains, dosing intervals) to isolate methodological inconsistencies .

- Apply sensitivity analysis to assess how variables like gastric emptying time or cytochrome P450 interactions influence outcomes .

Basic Research Question

Q. What in vitro models are most suitable for evaluating this compound’s off-target effects, and how should these models be validated?

Q. Methodological Answer :

- Cell-based assays : Use HEK-293 cells transfected with H₂ receptors and related GPCRs (e.g., muscarinic receptors) to screen for off-target binding .

- High-throughput screening (HTS) : Employ fluorescence-based calcium flux assays to detect unintended receptor activation .

- Validation steps :

- Compare results with known selective antagonists (e.g., Famotidine for H₂ specificity).

- Use siRNA knockdown to confirm receptor-mediated effects .

- Cross-validate with mass spectrometry to rule out metabolite interference .

Advanced Research Question

Q. How can researchers optimize experimental protocols to assess this compound’s long-term safety profile in chronic acid suppression studies?

Q. Methodological Answer :

- Longitudinal animal studies : Design 6–12-month rodent trials with staggered dosing cohorts. Monitor gastric histopathology, serum gastrin levels (to assess rebound hyperacidity), and renal/hepatic function .

- Endpoint selection : Include biomarkers like chromogranin A (enterochromaffin-like cell hyperplasia indicator) and pepsinogen I/II ratios .

- Statistical rigor : Use survival analysis and mixed-effects models to account for attrition and inter-individual variability .

- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and ensure sample sizes are justified via power analysis .

Basic Research Question

Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how can cross-reactivity be minimized?

Q. Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/ammonium formate) and ionization settings (ESI+ mode) for peak resolution .

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix effects .

- Cross-reactivity mitigation :

- Validate against structurally similar H₂ antagonists (e.g., Oxmetidine).

- Employ stable isotope-labeled internal standards (e.g., this compound-d₄) .

Advanced Research Question

Q. How should researchers design studies to investigate this compound’s potential immunomodulatory effects, given its structural similarity to compounds with reported immune interactions?

Q. Methodological Answer :

- In silico modeling : Use molecular docking simulations to predict interactions with immune cell receptors (e.g., Toll-like receptors) .

- Ex vivo assays : Isolate human peripheral blood mononuclear cells (PBMCs) and measure cytokine release (IL-6, TNF-α) after this compound exposure .

- Transcriptomic profiling : Perform RNA sequencing on treated PBMCs to identify differentially expressed immune-related pathways .

- Negative controls : Include Ranitidine (low immunomodulatory risk) and Cimetidine (known immune effects) for comparative analysis .

Basic Research Question

Q. What are the best practices for synthesizing and characterizing this compound derivatives to enhance receptor selectivity?

Q. Methodological Answer :

- Synthetic routes : Modify the imidazole ring or side-chain alkyl groups via nucleophilic substitution or cross-coupling reactions. Purify intermediates via flash chromatography .

- Characterization : Use NMR (¹H/¹³C) and high-resolution MS to confirm structural integrity.

- Selectivity testing : Screen derivatives against H₁, H₃, and H₄ receptors using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.